An In-depth Technical Guide to the Physical Properties of N-tert-butyl-1H-indazole-7-carboxamide
An In-depth Technical Guide to the Physical Properties of N-tert-butyl-1H-indazole-7-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of N-tert-butyl-1H-indazole-7-carboxamide, a key intermediate in the synthesis of the poly (ADP-ribose) polymerase (PARP) inhibitor, Niraparib.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of the compound's structure, physicochemical characteristics, and the experimental methodologies for their determination. While specific experimental data for some properties of this particular intermediate are not widely published, this guide synthesizes available information, including computed data and general experimental protocols, to provide a valuable resource for laboratory and development settings.
Introduction
N-tert-butyl-1H-indazole-7-carboxamide (CAS No. 1476776-76-7) is a crucial building block in the synthetic pathway of Niraparib, an orally active PARP inhibitor.[1][2] Niraparib is a targeted therapy approved for the treatment of certain types of ovarian, fallopian tube, and primary peritoneal cancer.[3][4] The precise chemical structure and physical properties of its intermediates are of paramount importance in ensuring the quality, purity, and efficacy of the final active pharmaceutical ingredient (API). Understanding these properties is fundamental for process optimization, formulation development, and quality control.
This guide delves into the core physical characteristics of N-tert-butyl-1H-indazole-7-carboxamide, providing a foundational understanding for its handling, characterization, and application in pharmaceutical synthesis.
Chemical Structure and Identifiers
The molecular structure of N-tert-butyl-1H-indazole-7-carboxamide is characterized by an indazole core substituted with a tert-butyl carboxamide group at the 7-position.
Caption: Chemical structure of N-tert-butyl-1H-indazole-7-carboxamide.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | N-tert-butyl-1H-indazole-7-carboxamide | [5] |
| CAS Number | 1476776-76-7 | [3][6][7] |
| Molecular Formula | C12H15N3O | [3][6][7][8] |
| Molecular Weight | 217.27 g/mol | [3][6][7][8] |
| Canonical SMILES | CC(C)(C)NC(=O)C1=CC=CC2=C1NN=C2 | [9] |
| InChI | InChI=1S/C12H15N3O/c1-12(2,3)14-11(16)9-6-4-5-8-7-13-15-10(8)9/h4-7H,1-3H3,(H,13,15)(H,14,16) | [9] |
| InChIKey | WRDUXSGUYODZGR-UHFFFAOYSA-N | [9] |
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a pharmaceutical intermediate is essential for process development, safety, and quality control. The following table summarizes the known and predicted physical properties of N-tert-butyl-1H-indazole-7-carboxamide.
Table 2: Summary of Physicochemical Properties
| Property | Value | Source & Notes |
| Appearance | Off-white to white powder | [8] |
| Melting Point | Data not available | Experimental value not found in searched literature. |
| Boiling Point | 465.6±18.0 °C (Predicted) | [10] |
| Solubility | Data not available | Specific experimental solubility values in various solvents were not found in the searched literature. General solubility is expected to be low in water and higher in organic solvents like DMF and DMSO. |
| Density | 1.174±0.06 g/cm3 (Predicted) | [10] |
| pKa | 12.55±0.40 (Predicted) | [11] |
| LogP (XLogP3) | 1.8 | [5] |
| Purity | ≥97% to 99.56% | [3][4][8] (As reported by various commercial suppliers) |
Experimental Methodologies for Physical Property Determination
The following sections detail the standard experimental protocols for determining the key physical properties of a solid compound like N-tert-butyl-1H-indazole-7-carboxamide. These methodologies are designed to ensure accuracy and reproducibility, which are cornerstones of scientific integrity.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.
Experimental Protocol: Capillary Melting Point Method
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Sample Preparation: A small amount of the crystalline N-tert-butyl-1H-indazole-7-carboxamide is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has transformed into a liquid (completion of melting) are recorded. This range is reported as the melting point.
Causality Behind Experimental Choices:
-
Fine Powder: Ensures uniform heat distribution throughout the sample.
-
Slow Heating Rate: Allows for thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate measurement. Rapid heating can result in a broad and erroneously high melting range.
Caption: Workflow for Melting Point Determination.
Solubility Determination
Solubility data is crucial for reaction condition optimization, purification, and formulation.
Experimental Protocol: Shake-Flask Method
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Sample Preparation: An excess amount of N-tert-butyl-1H-indazole-7-carboxamide is added to a known volume of the solvent of interest (e.g., water, ethanol, dichloromethane) in a sealed flask.
-
Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The suspension is allowed to settle, and the undissolved solid is separated from the saturated solution by centrifugation and/or filtration through a non-reactive filter (e.g., PTFE).
-
Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, against a calibration curve of known concentrations.
Causality Behind Experimental Choices:
-
Excess Solid: Ensures that the resulting solution is saturated.
-
Constant Temperature and Agitation: Guarantees that the system reaches a true thermodynamic equilibrium.
-
Filtration: Removes any undissolved microparticles that could interfere with the concentration measurement.
-
HPLC Quantification: Provides a highly sensitive and accurate method for determining the concentration of the dissolved solute.
Spectroscopic Characterization
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the indazole ring, a singlet for the tert-butyl group protons, and signals for the N-H protons of the amide and indazole moieties. The chemical shifts and coupling constants of the aromatic protons would be characteristic of the 7-substituted indazole ring system.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display signals corresponding to all 12 carbon atoms in the molecule, including the distinct signals for the carbonyl carbon of the amide, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the indazole ring.
-
IR (Infrared) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amide and indazole groups (around 3400-3200 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and a strong C=O stretching of the amide group (around 1650 cm⁻¹).
-
MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ at m/z corresponding to the molecular weight of the compound (217.27). Fragmentation patterns would likely involve the loss of the tert-butyl group and other characteristic cleavages of the indazole carboxamide structure.
Synthesis Overview
N-tert-butyl-1H-indazole-7-carboxamide is synthesized via the amidation of 1H-indazole-7-carboxylic acid with tert-butylamine.
Caption: Synthetic scheme for N-tert-butyl-1H-indazole-7-carboxamide.
A typical procedure involves dissolving 1H-indazole-7-carboxylic acid in a suitable solvent such as dimethylformamide (DMF), followed by the addition of a coupling agent like 1,1'-carbonyldiimidazole (CDI). After activation of the carboxylic acid, tert-butylamine is added to the reaction mixture, which is then stirred until the reaction is complete. The product is typically isolated by precipitation with water followed by filtration and drying.
Conclusion
N-tert-butyl-1H-indazole-7-carboxamide is a compound of significant interest in the pharmaceutical industry due to its role as a key intermediate in the synthesis of Niraparib. This technical guide has provided a comprehensive overview of its known and predicted physical properties, along with standard experimental methodologies for their determination. While a lack of publicly available experimental data for certain properties presents a challenge, the information and protocols outlined herein provide a solid foundation for researchers and drug development professionals working with this important molecule. Adherence to rigorous experimental protocols is essential for obtaining accurate and reliable data to ensure the quality and consistency of the final pharmaceutical product.
References
-
PubChem. N-tert-butyl-1H-indazole-7-carboxamide. National Center for Biotechnology Information. [Link][5][9]
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High Purity N-tert-butyl-1H-indazole-7-carboxamide: Synthesis, Applications, and Sourcing. (2025, October 2). [Link][8][12]
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Chemspon Bio-Tech Co., Ltd. N-tert-butyl-1H-indazole-7-carboxamide. [Link][6][7]
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PubChem. N-tert-butyl-1H-indazole-7-carboxamide. National Center for Biotechnology Information. [Link]
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ACS Publications. Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. [Link]
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New Drug Approvals. Niraparib; MK 4827. [Link]
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